molecular formula C10H14N2O B13275180 2-Cyclobutoxy-6-methylpyridin-3-amine

2-Cyclobutoxy-6-methylpyridin-3-amine

Cat. No.: B13275180
M. Wt: 178.23 g/mol
InChI Key: MQHATSJMYRHYAM-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-6-methylpyridin-3-amine is a chemical compound with the molecular formula C10H14N2O It is a derivative of pyridine, characterized by the presence of a cyclobutoxy group at the second position and a methyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-6-methylpyridin-3-amine typically involves the palladium-catalyzed Suzuki cross-coupling reaction. This method is efficient and yields the desired product in moderate to good quantities. The reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclobutylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki cross-coupling reaction remains a viable approach for large-scale synthesis. The reaction conditions can be optimized to enhance yield and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxy-6-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclobutoxy-6-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutoxy group provides steric hindrance, influencing its reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-cyclobutyloxy-6-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2O/c1-7-5-6-9(11)10(12-7)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3

InChI Key

MQHATSJMYRHYAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)OC2CCC2

Origin of Product

United States

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